3-Methyl-1-phenylhexa-1,5-dien-3-ol
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Overview
Description
3-Methyl-1-phenylhexa-1,5-dien-3-ol is an organic compound with the molecular formula C13H16O. It is characterized by a phenyl group attached to a hexa-1,5-dien-3-ol backbone, with a methyl group at the third carbon. This compound is notable for its unique structure, which includes both aromatic and aliphatic components, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenylhexa-1,5-dien-3-ol can be achieved through several methods. One common approach involves the palladium-mediated hydrostannylation/Stille cross-coupling reaction. This method uses palladium catalysts to facilitate the coupling of stannylated intermediates with phenyl halides, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often employ continuous flow reactors to ensure efficient mixing and reaction conditions, thereby maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-phenylhexa-1,5-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of 3-Methyl-1-phenylhexa-1,5-dien-3-one.
Reduction: Formation of 3-Methyl-1-phenylhexane-3-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-Methyl-1-phenylhexa-1,5-dien-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenylhexa-1,5-dien-3-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
1,5-Hexadien-3-ol: Similar structure but lacks the phenyl and methyl groups.
3,5-Dimethyl-1-hexyn-3-ol: Contains a triple bond and two methyl groups, differing in its reactivity and applications.
Uniqueness: 3-Methyl-1-phenylhexa-1,5-dien-3-ol is unique due to its combination of aromatic and aliphatic features, which confer distinct chemical and biological properties.
Properties
CAS No. |
21573-75-1 |
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Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
3-methyl-1-phenylhexa-1,5-dien-3-ol |
InChI |
InChI=1S/C13H16O/c1-3-10-13(2,14)11-9-12-7-5-4-6-8-12/h3-9,11,14H,1,10H2,2H3 |
InChI Key |
BXMXCBXRCIPSMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
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